molecular formula C7H15NO3S B13481944 2-(Cyclopentyloxy)ethane-1-sulfonamide

2-(Cyclopentyloxy)ethane-1-sulfonamide

Cat. No.: B13481944
M. Wt: 193.27 g/mol
InChI Key: HZAGLVSVTDFILG-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)ethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a cyclopentyloxy ethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)ethane-1-sulfonamide typically involves the reaction of cyclopentanol with ethylene oxide to form 2-(cyclopentyloxy)ethanol. This intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Microwave irradiation and other advanced techniques may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopentyloxy)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentyloxy)ethane-1-sulfonamide is unique due to its cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-cyclopentyloxyethanesulfonamide

InChI

InChI=1S/C7H15NO3S/c8-12(9,10)6-5-11-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10)

InChI Key

HZAGLVSVTDFILG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCS(=O)(=O)N

Origin of Product

United States

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